![molecular formula C7H6F3NOS B12900807 1-{4-[(Trifluoromethyl)sulfanyl]-1H-pyrrol-2-yl}ethan-1-one CAS No. 62665-39-8](/img/structure/B12900807.png)
1-{4-[(Trifluoromethyl)sulfanyl]-1H-pyrrol-2-yl}ethan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-((Trifluoromethyl)thio)-1H-pyrrol-2-yl)ethanone is an organic compound characterized by the presence of a trifluoromethylthio group attached to a pyrrole ring, with an ethanone group at the second position of the pyrrole ring
Méthodes De Préparation
The synthesis of 1-(4-((Trifluoromethyl)thio)-1H-pyrrol-2-yl)ethanone typically involves the introduction of the trifluoromethylthio group to a pyrrole derivative. One common method is the reaction of a pyrrole compound with trifluoromethylthiolating agents under controlled conditions. The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent like dimethylformamide. The reaction is carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial production methods may involve the optimization of reaction conditions to increase yield and purity. This can include the use of continuous flow reactors and advanced purification techniques to ensure the consistent production of high-quality 1-(4-((Trifluoromethyl)thio)-1H-pyrrol-2-yl)ethanone.
Analyse Des Réactions Chimiques
1-(4-((Trifluoromethyl)thio)-1H-pyrrol-2-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the reduction of the ethanone group to an alcohol.
Substitution: The trifluoromethylthio group can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include alkyl halides and nucleophiles like thiols or amines.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols.
Applications De Recherche Scientifique
1-(4-((Trifluoromethyl)thio)-1H-pyrrol-2-yl)ethanone has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated compounds with unique properties.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action.
Medicine: The compound is explored for its potential use in drug development, particularly in the design of new pharmaceuticals with improved efficacy and safety profiles.
Industry: It is used in the development of advanced materials, such as polymers and coatings, where its unique chemical properties can enhance performance.
Mécanisme D'action
The mechanism of action of 1-(4-((Trifluoromethyl)thio)-1H-pyrrol-2-yl)ethanone involves its interaction with specific molecular targets. The trifluoromethylthio group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, the compound can interact with enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific biological context and the target molecules.
Comparaison Avec Des Composés Similaires
1-(4-((Trifluoromethyl)thio)-1H-pyrrol-2-yl)ethanone can be compared with other similar compounds, such as:
1-(4-(Trifluoromethyl)phenyl)ethanone: This compound has a trifluoromethyl group attached to a phenyl ring instead of a pyrrole ring. The presence of the pyrrole ring in 1-(4-((Trifluoromethyl)thio)-1H-pyrrol-2-yl)ethanone can confer different chemical and biological properties.
1-(4-(Trifluoromethylthio)phenyl)ethanone: This compound has a trifluoromethylthio group attached to a phenyl ring. The pyrrole ring in 1-(4-((Trifluoromethyl)thio)-1H-pyrrol-2-yl)ethanone can influence its reactivity and interactions with biological targets.
The uniqueness of 1-(4-
Propriétés
Numéro CAS |
62665-39-8 |
|---|---|
Formule moléculaire |
C7H6F3NOS |
Poids moléculaire |
209.19 g/mol |
Nom IUPAC |
1-[4-(trifluoromethylsulfanyl)-1H-pyrrol-2-yl]ethanone |
InChI |
InChI=1S/C7H6F3NOS/c1-4(12)6-2-5(3-11-6)13-7(8,9)10/h2-3,11H,1H3 |
Clé InChI |
ZIPHMNJIBMAYJM-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1=CC(=CN1)SC(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


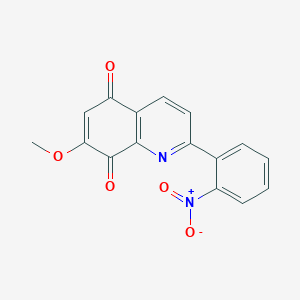
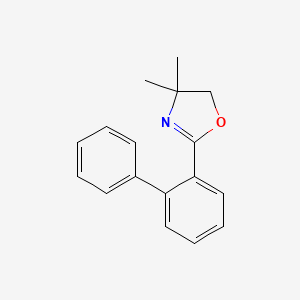
![3-(Furan-3-yl)-N-methylimidazo[1,2-a]pyrazin-8-amine](/img/structure/B12900738.png)
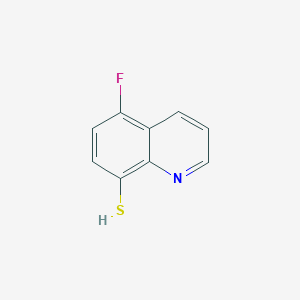
![6-[6-(Dimethylamino)-5-hexanoylpyrimidin-2(1H)-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B12900748.png)

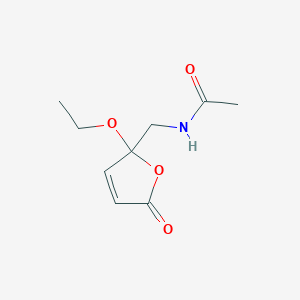
![8-[(6-Aminohexyl)amino]-2'-deoxyadenosine](/img/structure/B12900797.png)
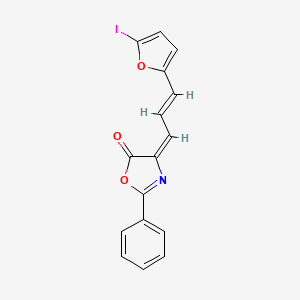
![4-THia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid, 6,6'-[(6,7-dihydro-7-oxo-2,9a(5aH)-dibenzofurandiyl)bis[(1-oxo-2,1-ethanediyl)imino]]bis[3,3-dimethyl-7-oxo-, dimethyl ester, [2S-[2alpha,5alpha,6beta[5aS*,9aS*(2'R*,5'S*,6'S*)]]]-](/img/structure/B12900801.png)
![1-(2,4-Diamino-7-methyl-5,7-dihydro-6h-pyrrolo[3,4-d]pyrimidin-6-yl)ethanone](/img/structure/B12900802.png)

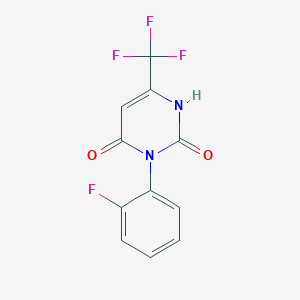
![N-[(3S)-1-Benzylpyrrolidin-3-yl][1,1'-biphenyl]-4-carboxamide](/img/structure/B12900814.png)
